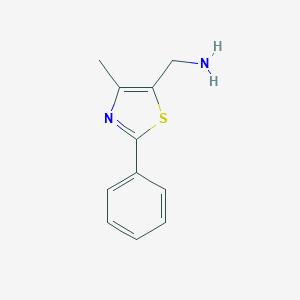![molecular formula C11H11NO3 B062475 (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione CAS No. 179681-01-7](/img/structure/B62475.png)
(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione is a chemical compound with potential pharmacological properties. It is commonly referred to as E-982 or spiro-OMeTAD. This compound has gained significant attention in the scientific community due to its use as a hole-transport material (HTM) in perovskite solar cells.5]undeca-7,10-diene-2,9-dione.
Mechanism of Action
The mechanism of action of (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione as a (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione in perovskite solar cells is not fully understood. However, it is believed that (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione facilitates the transport of holes from the perovskite layer to the electrode, leading to improved efficiency and stability.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione. However, studies have shown that it is a relatively non-toxic compound, making it suitable for use in perovskite solar cells.
Advantages and Limitations for Lab Experiments
The advantages of using (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione as a (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione in perovskite solar cells include its high efficiency and stability. However, limitations include its relatively high cost and the need for further research to fully understand its mechanism of action.
Future Directions
Future research on (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione could focus on improving its efficiency and stability in perovskite solar cells. Additionally, research could explore its potential use in other applications, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Finally, further studies could investigate the biochemical and physiological effects of (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione to ensure its safety for use in various applications.
In conclusion, (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione is a promising compound with potential pharmacological properties. Its use as a (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione in perovskite solar cells has shown improved efficiency and stability. Further research is needed to fully understand its mechanism of action, as well as its potential use in other applications.
Synthesis Methods
The synthesis of (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione involves several steps. The first step is the preparation of 2,2,7-trimethyl-3,5-octanedione by reacting diethyl malonate with isobutyraldehyde. The second step involves the reaction of 2,2,7-trimethyl-3,5-octanedione with hydroxylamine hydrochloride to form the corresponding oxime. The third step involves the reaction of the oxime with acetic anhydride to form the corresponding isoxazole. The final step involves the reaction of the isoxazole with vinylmagnesium bromide to form (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione.
Scientific Research Applications
(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione has been extensively studied for its use as a hole-transport material ((4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione) in perovskite solar cells. Perovskite solar cells are a promising alternative to traditional silicon solar cells due to their high efficiency and low cost. However, the efficiency of perovskite solar cells is limited by the choice of (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione. (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione has been shown to be an effective (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione in perovskite solar cells, leading to improved efficiency and stability.
properties
CAS RN |
179681-01-7 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione |
InChI |
InChI=1S/C11H11NO3/c1-2-8-7-11(15-10(14)12-8)5-3-9(13)4-6-11/h2-6,8H,1,7H2,(H,12,14)/t8-/m1/s1 |
InChI Key |
LEGDQIOQDHWTQF-MRVPVSSYSA-N |
Isomeric SMILES |
C=C[C@@H]1CC2(C=CC(=O)C=C2)OC(=O)N1 |
SMILES |
C=CC1CC2(C=CC(=O)C=C2)OC(=O)N1 |
Canonical SMILES |
C=CC1CC2(C=CC(=O)C=C2)OC(=O)N1 |
synonyms |
1-Oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione,4-ethenyl-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



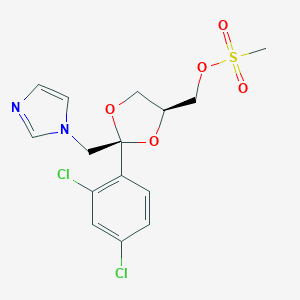
![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)
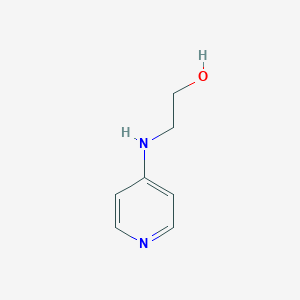
![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)



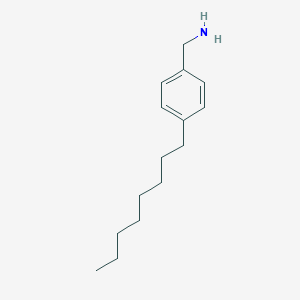
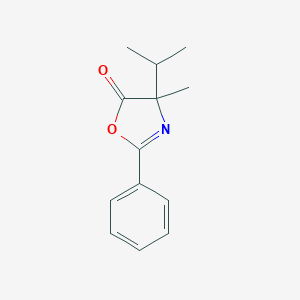
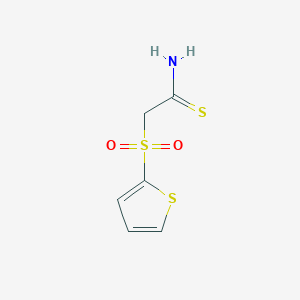
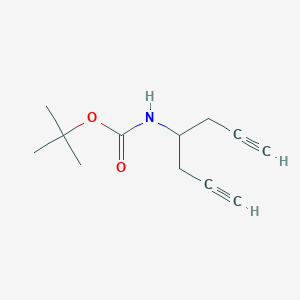
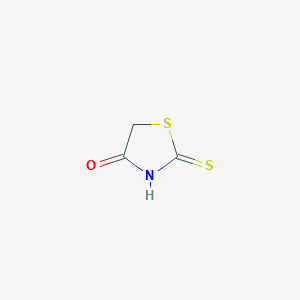
![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)
